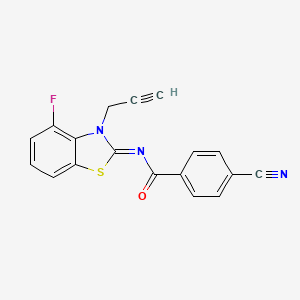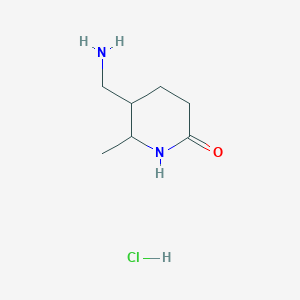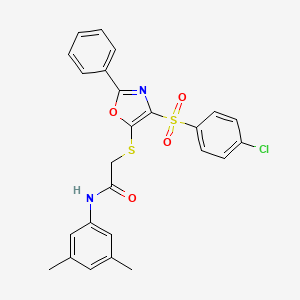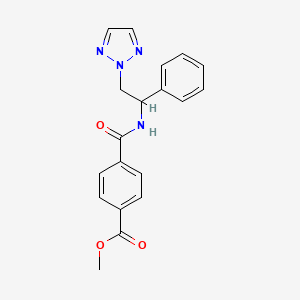![molecular formula C9H16O3 B2930355 {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol CAS No. 1823387-48-9](/img/structure/B2930355.png)
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol” is a chemical compound with the CAS Number: 1823387-48-9 . It has a molecular weight of 172.22 . The IUPAC name for this compound is (4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-yl)methanol .
Molecular Structure Analysis
The InChI code for “{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol” is 1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of Ionic Liquids
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol: is used in the synthesis of ionic liquids, particularly those with an imidazolium core . These ionic liquids have unique properties such as high thermal and chemical stability, wide electrochemical windows, and low volatility, making them suitable for various applications including green solvents and materials science.
Epoxy Prepolymer Initiators
Due to the presence of reactive epoxide groups, this compound can act as an initiator in the polymerization of epoxy prepolymers . This is crucial in creating polymer networks and matrices that are integral to the development of advanced composite materials.
Design of Epoxy Networks
The compound’s structure, featuring reactive epoxide ends, allows it to be used directly as a liquid monomer to design epoxy networks . These networks are essential in the production of high-performance materials used in aerospace, automotive, and electronics industries.
Polymerized Ionic Liquids
The reactive nature of {4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol makes it a candidate for the creation of polymerized ionic liquids . These materials combine the properties of polymers and ionic liquids, offering potential applications in energy storage, sensors, and actuators.
Surfactants and Lubricants
Ionic liquids derived from this compound can be used as surfactants and lubricants . Their low volatility and high stability are advantageous in applications requiring long-lasting lubrication and surface tension modification.
Additives to Polymer Matrices
This compound can be used as a reactive or non-reactive additive to polymer matrices . It can enhance the properties of the base material, such as improving thermal stability, mechanical strength, or chemical resistance.
Solvents in Electrochemistry
The compound’s derivatives, particularly ionic liquids, serve as solvents in electrochemistry . They provide a stable medium for electrochemical reactions, which is essential in battery technology and electroplating processes.
Green Chemistry Applications
Lastly, the compound plays a role in green chemistry applications . Its use in the synthesis of environmentally friendly solvents and materials aligns with the principles of sustainability and reduced environmental impact.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(oxiran-2-ylmethyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-7-9(5-8-6-12-8)1-3-11-4-2-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBXCYNEBNURHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)


![N-{4-[(3-cyano-4-methoxy-2-pyridinyl)oxy]phenyl}acetamide](/img/structure/B2930278.png)
![2-benzamido-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2930280.png)
![5-((3,3-diphenylpropyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930281.png)

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2930283.png)
![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)

